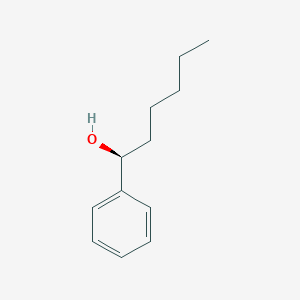
2,3,4-Trichloro-5-fluorobenzaldehyde
描述
2,3,4-Trichloro-5-fluorobenzaldehyde (TFCB) is a multifunctional compound that has been used in a wide range of applications, including pharmaceuticals, agrochemicals, and even in the synthesis of polymers. It is a colorless solid that is soluble in water and is stable under normal conditions. TFCB is an important intermediate in the synthesis of many different compounds and has been shown to have a wide range of biological activities.
科学研究应用
2,3,4-Trichloro-5-fluorobenzaldehyde has been studied for its potential applications in a variety of scientific research areas. It has been used as a reagent in the synthesis of a range of compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been studied for its potential as an inhibitor of enzymes, such as cytochrome P450, and as a ligand for metal complexes. Additionally, 2,3,4-Trichloro-5-fluorobenzaldehyde has been used as a fluorescent probe for the detection of biomolecules and as a fluorescent marker for the study of cell signaling pathways.
作用机制
The mechanism of action of 2,3,4-Trichloro-5-fluorobenzaldehyde is not yet fully understood. However, it is believed to act as an inhibitor of enzymes, such as cytochrome P450, and as a ligand for metal complexes. Additionally, it has been shown to interact with DNA and RNA, suggesting that it may have an effect on gene expression.
Biochemical and Physiological Effects
2,3,4-Trichloro-5-fluorobenzaldehyde has been shown to have a variety of biochemical and physiological effects. It has been found to be an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, it has been shown to interact with DNA and RNA, suggesting that it may have an effect on gene expression. Furthermore, it has been found to have an inhibitory effect on the growth of certain bacteria, suggesting that it may have potential applications in the treatment of infections.
实验室实验的优点和局限性
2,3,4-Trichloro-5-fluorobenzaldehyde has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of using 2,3,4-Trichloro-5-fluorobenzaldehyde is that it is a relatively inexpensive and readily available compound. Additionally, it is soluble in water, which makes it easy to use in a variety of experiments. However, it is important to note that 2,3,4-Trichloro-5-fluorobenzaldehyde is a highly toxic compound and should be handled with care. Additionally, it is not very stable and should be stored in a cool, dry place.
未来方向
The potential applications of 2,3,4-Trichloro-5-fluorobenzaldehyde are still being explored, and there are a number of potential future directions for research. One potential area of research is to further explore the biochemical and physiological effects of 2,3,4-Trichloro-5-fluorobenzaldehyde, as well as its potential applications in the treatment of infections. Additionally, further research could be conducted on the mechanism of action of 2,3,4-Trichloro-5-fluorobenzaldehyde, as well as its potential applications in the synthesis of pharmaceuticals, agrochemicals, and polymers. Additionally, further research could be conducted on the potential use of 2,3,4-Trichloro-5-fluorobenzaldehyde as a fluorescent probe for the detection of biomolecules and as a fluorescent marker for the study of cell signaling pathways. Finally, further research could be conducted on the potential use of 2,3,4-Trichloro-5-fluorobenzaldehyde as a ligand for metal complexes.
属性
IUPAC Name |
2,3,4-trichloro-5-fluorobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3FO/c8-5-3(2-12)1-4(11)6(9)7(5)10/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFMOIBOWDIHIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Cl)Cl)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-Trichloro-5-fluorobenzaldehyde | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4'-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6315643.png)




![4-Bromo-N-ethyl-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B6315691.png)



![6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6315708.png)
![6-Bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B6315719.png)
![8-tert-Butoxycarbonyl-3-oxa-8-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B6315722.png)

